molecular formula C24H20N4O2 B10946701 N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide

N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide

Cat. No.: B10946701
M. Wt: 396.4 g/mol
InChI Key: XWCTUBNZJRPZHP-UHFFFAOYSA-N
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Description

5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, benzamido group, and phenyl groups. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzamido and phenyl groups. The synthetic route often starts with the preparation of the pyrazole core, followed by the attachment of the benzamido group through amide bond formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-BENZAMIDO-N-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives and benzamido compounds. For example:

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-benzamido-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-17-9-8-12-19(15-17)26-24(30)21-16-25-28(20-13-6-3-7-14-20)22(21)27-23(29)18-10-4-2-5-11-18/h2-16H,1H3,(H,26,30)(H,27,29)

InChI Key

XWCTUBNZJRPZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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